Isookanin

Übersicht

Beschreibung

Isookanin ist eine phenolische Flavonoidverbindung, die hauptsächlich aus der Pflanze Bidens pilosa isoliert wird, die zur Familie der Asteraceae gehört . Diese Verbindung ist für ihre verschiedenen biologischen Eigenschaften bekannt, darunter entzündungshemmende, antioxidative und antidiabetische Wirkungen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Isookanin kann durch bioassaygestützte Fraktionierung aus Bidens pilosa isoliert werden . Der Prozess beinhaltet die Extraktion des Pflanzenmaterials mit Lösungsmitteln, gefolgt von chromatographischen Techniken zur Reinigung der Verbindung. Die spezifischen Bedingungen für die Extraktions- und Reinigungsprozesse umfassen die Verwendung von Lösungsmitteln wie Methanol und Wasser sowie Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Säulenchromatographie .

Industrielle Produktionsverfahren

Derzeit gibt es nur begrenzte Informationen zur großtechnischen industriellen Produktion von this compound. Die meisten verfügbaren Daten beziehen sich auf Extraktions- und Reinigungsverfahren im Labormaßstab. Die in Laboreinstellungen verwendeten Prinzipien können für die industrielle Produktion hochskaliert werden, wobei ähnliche Extraktions- und Reinigungstechniken, jedoch in größerem Maßstab, eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Isookanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Mechanism of Action

Isookanin exhibits significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators. Key mechanisms include:

- Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) : this compound reduces the expression of these enzymes in lipopolysaccharide (LPS)-stimulated macrophages, leading to decreased nitric oxide and prostaglandin E2 production .

- Suppression of Pro-inflammatory Cytokines : It downregulates tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1 beta (IL-1β) in THP-1 cells stimulated with LPS .

- MAPK Signaling Pathway Modulation : this compound inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK), which are crucial in inflammatory signaling pathways .

Case Study: RAW 264.7 Macrophages

In a study using RAW 264.7 macrophages, this compound was shown to significantly reduce NO and PGE2 levels by 72% and 57%, respectively, at a concentration of 10 µg/mL. This indicates its potential as a therapeutic agent for inflammatory diseases .

Angiogenesis Inhibition

Effect on Endothelial Cells

This compound has been found to inhibit angiogenesis, a critical process in tumor growth and metastasis. Its effects include:

- Reduction in Endothelial Cell Migration : In vitro studies demonstrated that this compound significantly decreased PGE2-induced migration of microvascular endothelial cells, with an inhibitory effect reaching 46.9% at 10 µg/mL .

- Impact on Tube Formation : this compound also impedes the formation of capillary-like structures by endothelial cells, which is essential for angiogenesis .

Case Study: PGE2-Mediated Angiogenesis

In experiments involving PGE2-stimulated endothelial cells, this compound was shown to effectively inhibit multiple stages of angiogenesis, including cell growth, proliferation, migration, and tube formation .

Antimicrobial Activity

Mechanism Against Biofilms

This compound has demonstrated potential in combating antibiotic resistance by reducing biofilm formation in Staphylococcus epidermidis. Key findings include:

- Reduction in Extracellular Polymeric Substance (EPS) Production : Treatment with this compound resulted in a 1.67-fold reduction in EPS production, which is vital for biofilm integrity .

- Synergistic Effect with Antibiotics : When combined with β-lactam antibiotics, this compound enhanced their bactericidal activity at lower concentrations, suggesting its utility in treating antibiotic-resistant infections .

Summary Table of this compound Applications

Wirkmechanismus

Isookanin exerts its effects through various molecular targets and pathways:

Signaling Pathways: This compound inhibits the phosphorylation of p38 mitogen-activated protein kinase and c-jun NH2-terminal kinase in the mitogen-activated protein kinase signaling pathway.

Gene Expression: It downregulates the expression of activator protein 1 and other proinflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Isookanin wird mit anderen ähnlichen Flavonoidverbindungen verglichen, wie zum Beispiel:

Kaempferol: Ähnlich wie this compound zeigt Kaempferol auch entzündungshemmende Wirkungen, aber ihre Wirkmechanismen unterscheiden sich.

Biologische Aktivität

Isookanin, a flavonoid compound primarily derived from plants such as Bidens pilosa, has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, anti-angiogenic, and antimicrobial properties, supported by recent research findings.

1. Anti-Inflammatory Activity

This compound has shown significant anti-inflammatory effects in various studies. A recent investigation revealed that this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in vitro. The mechanism involves the downregulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses .

Key Findings:

- This compound reduces levels of TNF-α and IL-6 in activated macrophages.

- It modulates the expression of genes involved in inflammatory responses.

2. Anti-Angiogenic Properties

Research indicates that this compound possesses potent anti-angiogenic properties, particularly through its effects on endothelial cells. A study demonstrated that this compound significantly inhibits PGE2-mediated angiogenesis by reducing endothelial cell migration and proliferation.

Experimental Results:

- Endothelial Cell Migration: this compound treatment resulted in a 46.9% reduction in cell migration compared to control groups stimulated with PGE2 .

- Cell Proliferation: Flow cytometric analysis revealed an 85.5% decrease in EdU-labeled S-phase populations at a concentration of 10 µg/mL this compound .

Mechanism:

this compound's anti-angiogenic effects are linked to the inhibition of ERK1/2 and CREB phosphorylation, critical for endothelial cell proliferation and migration.

3. Antimicrobial Activity

This compound exhibits promising antimicrobial properties, particularly against biofilm-forming bacteria such as Staphylococcus epidermidis. A study found that this compound could decrease biofilm formation by over 85% at a concentration of 250 μg/mL.

Mechanistic Insights:

- This compound disrupts bacterial cell membranes and reduces exopolysaccharide production.

- It affects the expression of biofilm-related genes, leading to decreased bacterial attachment and aggregation .

Summary Table of Biological Activities

| Activity Type | Mechanism/Effect | Key Findings |

|---|---|---|

| Anti-Inflammatory | Inhibition of NF-κB signaling | Reduces TNF-α and IL-6 levels |

| Anti-Angiogenic | Inhibition of endothelial cell migration | 46.9% decrease in migration; 85.5% decrease in S-phase proliferation |

| Antimicrobial | Disruption of biofilm formation | ≥85% reduction in biofilm at 250 μg/mL |

Case Study 1: Anti-Angiogenic Effects

In a controlled laboratory setting, researchers treated human microvascular endothelial cells with varying concentrations of this compound prior to PGE2 stimulation. The results indicated a dose-dependent inhibition of both migration and proliferation, supporting the potential use of this compound as an anti-cancer agent due to its ability to inhibit tumor angiogenesis.

Case Study 2: Biofilm Inhibition

A study explored the effect of this compound on S. epidermidis biofilms. Microscopic analysis showed significant reductions in biofilm density post-treatment, alongside molecular docking studies indicating strong binding affinity to proteins involved in biofilm formation. This suggests that this compound could be developed as a therapeutic agent against biofilm-associated infections.

Eigenschaften

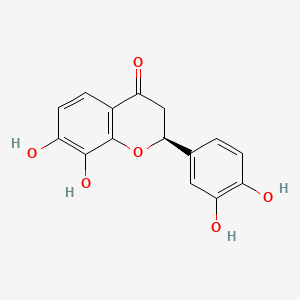

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVNWCMRCGXRJD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Isookanin?

A1: this compound, also known as 7,8,3',4'-tetrahydroxyflavanone, is a naturally occurring flavonoid found in various plants, including Bidens pilosa, Coreopsis tinctoria, and Albizia adianthifolia. It has been identified as a potential therapeutic agent due to its diverse biological activities. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol.

Q3: How does this compound exert its anti-inflammatory effects?

A3: this compound inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. It also downregulates the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK) in the MAPK signaling pathway, further contributing to its anti-inflammatory activity. []

Q4: Can this compound be used in combination with other drugs?

A4: Research suggests that this compound acts synergistically with β-lactam antibiotics to inhibit biofilm formation in Staphylococcus epidermidis. This synergy allows for a reduction in antibiotic dosage while maintaining efficacy. []

Q5: How does this compound affect angiogenesis?

A5: this compound demonstrates anti-angiogenic properties by inhibiting multiple stages of PGE2-mediated angiogenesis, including the growth, proliferation, migration, and tube formation of microvascular endothelial cells. It achieves this by inducing cell cycle arrest in the S phase and inhibiting PGE2-mediated ERK1/2 and CREB phosphorylation. []

Q6: Does this compound have antioxidant activity?

A6: Yes, this compound exhibits antioxidant activity. Studies have shown its ability to scavenge free radicals, including DPPH radicals, and protect against lipid peroxidation. [, , , , ]

Q7: What is known about the absorption of this compound in the body?

A7: Research using a rat intestinal sac model suggests that this compound is primarily absorbed in the jejunum. The absorption rate appears to be weakly concentration-dependent, indicating a possible combination of active and passive transport mechanisms. []

Q8: Does this compound impact the gut microbiome?

A8: In vitro studies indicate that this compound can modulate the composition of the gut microbiota. It has been observed to increase the relative abundance of beneficial bacteria like Bifidobacterium and Lactobacillus. []

Q9: What are the potential therapeutic applications of this compound?

A9: Based on its observed biological activities, this compound holds potential for therapeutic applications in various areas, including:

- Inflammatory diseases: Due to its anti-inflammatory properties. []

- Angiogenesis-related diseases: Due to its ability to inhibit angiogenesis. []

- Bacterial infections: Particularly those involving biofilms, in combination with antibiotics. []

- Neurodegenerative diseases: Preliminary research suggests potential neuroprotective effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.